molecular formula C14H11N3O4 B144241 2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate CAS No. 148757-94-2

2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate

Cat. No.: B144241
CAS No.: 148757-94-2
M. Wt: 285.25 g/mol
InChI Key: LINZYZMEBMKKIT-UHFFFAOYSA-N
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Description

Reagent suitable for amino acid or protein sequence analysis by HPLC with fluorescence detection.
AQC is a reactive probe for the pre-column derivatization of primary and secondary amines, including those found in amino acids, peptides, proteins, and polyamines. It forms stable and highly fluorescent derivatives and has been used for chromatographic separation and analysis of derivatized amino acids and polyamines. AQC-derivatized polyamines display excitation/emission maxima of 248/398 nm, respectively.

Scientific Research Applications

Antiplasmodial and Antifungal Activity

Research has shown that compounds related to 2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate exhibit moderate micromolar potency against malaria-causing Plasmodium falciparum and antifungal activity against Rhodotorula bogoriensis and Aspergillus flavus (Vandekerckhove et al., 2015).

Anticancer Properties

Compounds similar to this compound have been found to demonstrate potent cytotoxic activity against cancer cell lines, indicating potential as antitumor agents (Huang et al., 2013).

Chemical Synthesis and Conjugation

Efficient synthesis of heterobifunctional coupling agents, closely related to this compound, has been developed for chemoselective conjugation of proteins and enzymes (Reddy et al., 2005).

Development of Radiotracers

Some quinolines, akin to this compound, have been used to develop new classes of radiotracers for imaging GABAA receptors, aiding in the study of neurological conditions (Moran et al., 2012).

Antibacterial and Antimicrobial Applications

Research on compounds structurally related to this compound has revealed good antimicrobial activity against bacterial strains like Staphylococcus aureus and Escherichia coli (Ashok et al., 2014).

Antitubercular Agents

Derivatives of this compound have been found effective as antitubercular agents against Mycobacterium tuberculosis (Kantevari et al., 2011).

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) N-quinolin-6-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c18-12-5-6-13(19)17(12)21-14(20)16-10-3-4-11-9(8-10)2-1-7-15-11/h1-4,7-8H,5-6H2,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINZYZMEBMKKIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)NC2=CC3=C(C=C2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148757-94-2
Record name 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148757-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate was synthesized according to the following procedure. Acetonitrile (500 ml, Baker analyzed HPLC grade) was distilled to azeotropically remove any water present. The first 50 ml of acetonitrile was discarded. 6-Aminoquinoline (1.5 g, 10 mmol, Aldrich Chemical Co.) was dissolved in 50 ml of acetonitrile and placed in an addition funnel. Di(N-succinimidyl) carbonate (DSC; 3 g., 12 mmol, Fluka Chemical Co.) was dissolved in 100 ml. of acetonitrile and heated to reflux with stirring. The aminoquinolino solution was added dropwise to the refluxing solution over a period of about 30 minutes.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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